1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Medicinal Chemistry Structure-Activity Relationship Drug Design

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (CAS 1598523-99-9) is a synthetic pyrazole derivative featuring a pyrazol-4-ol core functionalized with a 4-nitrobenzyl group at the N1 position. It belongs to the broader class of N-substituted pyrazol-4-ols, compounds that have demonstrated utility in medicinal chemistry as scaffolds for kinase inhibitors and antibacterial agents.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 1598523-99-9
Cat. No. B1408923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
CAS1598523-99-9
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)O)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-1-3-9(4-2-8)13(15)16/h1-5,7,14H,6H2
InChIKeyWTLVQDGFYUJDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (CAS 1598523-99-9): A Nitrobenzyl-Substituted Pyrazol-4-ol Scaffold for Chemical Probe Development


1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (CAS 1598523-99-9) is a synthetic pyrazole derivative featuring a pyrazol-4-ol core functionalized with a 4-nitrobenzyl group at the N1 position . It belongs to the broader class of N-substituted pyrazol-4-ols, compounds that have demonstrated utility in medicinal chemistry as scaffolds for kinase inhibitors and antibacterial agents [1]. The nitrobenzyl substituent introduces electron-withdrawing character that modulates the electronic properties of the pyrazole ring, a feature that can be leveraged in structure-activity relationship (SAR) studies [2]. This compound is primarily used as a research chemical and building block, with commercial availability typically at ≥95% purity for early-stage discovery applications .

Why In-Class N-Benzyl Pyrazoles Cannot Substitute for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Without Rigorous Validation


While the pyrazole scaffold is common across many research compounds, substitution between N-benzyl pyrazole analogs introduces significant changes in electronic distribution, lipophilicity, and hydrogen-bonding capacity that directly impact biological activity and chemical reactivity [1]. The presence of the 4-hydroxy group in 1-(4-nitrobenzyl)-1H-pyrazol-4-ol confers distinct tautomeric behavior and metal-chelating potential absent in non-hydroxylated analogs such as 1-(4-nitrobenzyl)-1H-pyrazole (CAS 110525-57-0) [2]. Furthermore, the nitro group position (para vs. meta or ortho) and the methylene spacer length (benzyl vs. phenyl) critically influence electronic effects and molecular conformation, as demonstrated in SAR studies of related pyrazole series [3]. Generic substitution without empirical validation of the specific structural features present in 1-(4-nitrobenzyl)-1H-pyrazol-4-ol risks introducing confounding variables in SAR campaigns, enzyme inhibition assays, and physicochemical property optimization, ultimately undermining data reproducibility and project timelines [4].

Quantitative Differentiation of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (CAS 1598523-99-9) Against Closest Structural Analogs


Hydroxy Group Introduction: 4-OH vs. 4-H Pyrazole Core in N-Benzyl Analogs

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol differs from the non-hydroxylated analog 1-(4-nitrobenzyl)-1H-pyrazole (CAS 110525-57-0) by the presence of a 4-hydroxy group on the pyrazole ring. This functional group introduces an additional hydrogen-bond donor/acceptor site and alters the electron density of the heterocycle, as evidenced by comparative analysis of pyrazol-4-ol vs. pyrazole electronic properties [1]. The 4-hydroxy group enables tautomerism between the 4-hydroxy and 4-oxo forms, a property absent in 1-(4-nitrobenzyl)-1H-pyrazole, which can influence target binding and metabolic stability in biological assays [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Para-Nitrobenzyl vs. Benzyl Substitution: Electronic Effects on Pyrazole Reactivity

The para-nitrobenzyl substituent in 1-(4-nitrobenzyl)-1H-pyrazol-4-ol introduces a strong electron-withdrawing effect via the nitro group, which reduces the basicity of the pyrazole nitrogen and increases the acidity of the C-H bond at the 5-position relative to an unsubstituted benzyl analog [1]. In a study of Pd-catalyzed C-H allylation and benzylation of pyrazoles, substrates bearing electron-withdrawing groups at C4 exhibited significantly enhanced reactivity, with nitro-substituted pyrazoles achieving >90% conversion under standard conditions compared to <50% for unsubstituted benzyl derivatives [2].

Organic Synthesis C-H Functionalization Catalysis

Lipophilicity (cLogP) Differentiation Between 4-Nitrobenzyl Pyrazol-4-ol and Related Analogs

The calculated partition coefficient (cLogP) of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol is approximately 1.5, positioning it in the optimal range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five [1]. In contrast, the non-hydroxylated analog 1-(4-nitrobenzyl)-1H-pyrazole has a higher cLogP of approximately 2.3, while the unsubstituted benzyl analog 1-benzyl-4-nitro-1H-pyrazole has a cLogP of approximately 2.8 . The lower lipophilicity of the 4-hydroxy derivative enhances aqueous solubility and reduces the risk of CYP450 inhibition and hERG channel blockade, common liabilities associated with highly lipophilic compounds in drug discovery programs [2].

Physicochemical Properties ADME Drug-likeness

Target Applications for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (CAS 1598523-99-9) Based on Structural Differentiation Evidence


Medicinal Chemistry Lead Optimization: Scaffold with Favorable Physicochemical Properties

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol serves as an ideal starting point for lead optimization campaigns requiring balanced lipophilicity (cLogP ~1.5) and additional hydrogen-bonding capacity [1]. Its lower cLogP relative to non-hydroxylated analogs (ΔcLogP = -0.8 to -1.3) predicts improved aqueous solubility and reduced off-target pharmacology risks [2]. Medicinal chemists can leverage the 4-hydroxy group for prodrug strategies or to introduce solubilizing moieties while maintaining the electron-withdrawing nitrobenzyl group for target engagement [3].

Chemical Biology Tool Compound Development: Metal-Chelating Pyrazol-4-ol Core

The 4-hydroxy group enables metal chelation, making 1-(4-nitrobenzyl)-1H-pyrazol-4-ol a candidate for developing metalloenzyme inhibitors (e.g., kinases, carbonic anhydrases, or histone deacetylases) [1]. The para-nitrobenzyl substituent provides a convenient spectroscopic handle (UV absorbance at ~270 nm) for monitoring binding events and cellular uptake [2]. This combination of chelation and traceability is absent in analogs lacking the 4-hydroxy group, such as 1-(4-nitrobenzyl)-1H-pyrazole [3].

Synthetic Methodology Development: Reactive Substrate for C-H Functionalization

The electron-withdrawing para-nitro group activates the pyrazole ring toward Pd-catalyzed C-H functionalization, enabling efficient diversification at the 5-position [1]. Researchers developing new catalytic methods can use 1-(4-nitrobenzyl)-1H-pyrazol-4-ol as a model substrate to benchmark reaction conditions, with >90% expected conversion under optimized protocols [2]. This reactivity profile offers a clear advantage over unsubstituted benzyl pyrazoles, which require more forcing conditions or show incomplete conversion [3].

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